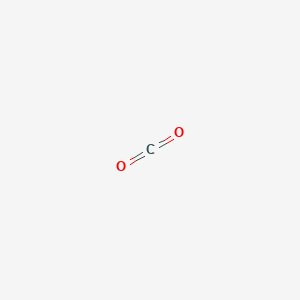![molecular formula C25H19N5O7 B100720 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 17809-07-3](/img/structure/B100720.png)
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, also known as Sudan IV, is a synthetic dye used in various applications. It is a member of the azo dyes family, which are widely used in the textile, food, and cosmetic industries. Sudan IV is a popular dye used in scientific research because of its unique properties, including its ability to stain lipids in tissues and cells.
Wirkmechanismus
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is a lipophilic dye that binds to the lipid droplets in tissues and cells. The dye is absorbed by the lipid droplets, causing them to turn red. This property of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV makes it a useful tool for identifying and studying lipid metabolism in cells and tissues.
Biochemische Und Physiologische Effekte
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV has no known biochemical or physiological effects on living organisms. It is not metabolized in the body and is excreted unchanged in feces.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV in lab experiments include its affordability, accessibility, and ease of use. 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is a highly specific dye that stains only lipids, making it a useful tool for studying lipid metabolism. However, 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV has some limitations, including its potential toxicity and lack of specificity for different types of lipids.
Zukünftige Richtungen
There are many potential future directions for the use of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV in scientific research. One potential direction is the development of new methods for staining and visualizing different types of lipids in tissues and cells. Another potential direction is the use of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV in the development of new treatments for lipid-related diseases, such as atherosclerosis and obesity. Additionally, 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV could be used in the development of new diagnostic tools for lipid-related diseases. Overall, 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is a versatile dye with many potential applications in scientific research.
Synthesemethoden
The synthesis of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV involves the reaction of 4-amino-N-ethoxybenzamide with 2,4-dinitrophenylhydrazine in the presence of sulfuric acid. The product is then purified through recrystallization. The yield of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is typically high, making it an affordable and accessible dye for scientific research.
Wissenschaftliche Forschungsanwendungen
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is widely used in scientific research, particularly in the fields of histology and pathology. It is commonly used to stain lipids in tissues and cells, allowing researchers to visualize and study the distribution and accumulation of lipids in various organs and tissues. 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is also used in the detection of lipids in food and cosmetic products.
Eigenschaften
CAS-Nummer |
17809-07-3 |
|---|---|
Produktname |
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
Molekularformel |
C25H19N5O7 |
Molekulargewicht |
501.4 g/mol |
IUPAC-Name |
4-[(2,4-dinitrophenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19N5O7/c1-2-37-22-10-6-5-9-20(22)26-25(32)18-13-15-7-3-4-8-17(15)23(24(18)31)28-27-19-12-11-16(29(33)34)14-21(19)30(35)36/h3-14,31H,2H2,1H3,(H,26,32) |
InChI-Schlüssel |
DDGULPZDBLQQIL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
17809-07-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)

![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)